A Technical Guide to 2,5-Dibromopyridine-3-boronic acid: Synthesis, Properties, and Applications
A Technical Guide to 2,5-Dibromopyridine-3-boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dibromopyridine-3-boronic acid (CAS No. 852228-14-9), a key building block in modern organic synthesis and medicinal chemistry.[1][2] This document details its chemical and physical properties, outlines common synthetic routes, explores its applications in cross-coupling reactions for drug discovery and materials science, and summarizes its safety profile.
Core Properties of 2,5-Dibromopyridine-3-boronic acid
2,5-Dibromopyridine-3-boronic acid is a pyridine derivative functionalized with two bromine atoms and a boronic acid group. This trifunctional nature makes it a versatile reagent for constructing complex molecular architectures.
Physicochemical Data
The key quantitative properties of 2,5-Dibromopyridine-3-boronic acid are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 852228-14-9 | [1] |
| Molecular Formula | C₅H₄BBr₂NO₂ | [1] |
| Molecular Weight | 280.71 g/mol | [1] |
| Melting Point | 206 °C | |
| Boiling Point | 406.4 ± 55.0 °C (Predicted) | |
| Density | 2.22 ± 0.1 g/cm³ (Predicted) | |
| pKa | 5.63 ± 0.58 (Predicted) | |
| Appearance | Powder | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |
Structural Information
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IUPAC Name : (2,5-dibromopyridin-3-yl)boronic acid[1]
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SMILES : OB(O)c1cncc(Br)c(Br)n1
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InChI : InChI=1S/C5H4BBr2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H[1]
Synthesis and Experimental Protocols
The synthesis of 2,5-Dibromopyridine-3-boronic acid is typically not a one-step process. It generally involves the initial synthesis of the precursor, 2,5-dibromopyridine, followed by a borylation reaction.
Step 1: Synthesis of 2,5-Dibromopyridine (Precursor)
A common and scalable method for preparing 2,5-dibromopyridine starts from 2-aminopyridine.[3] A convenient process involves the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.[3]
Exemplary Protocol for 2,5-Dibromopyridine Synthesis:
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Preparation of 2-amino-5-bromopyridine: 2-aminopyridine is reacted with a brominating agent like N-bromosuccinimide (NBS) or liquid bromine.[3] A major impurity, 2-amino-3,5-dibromopyridine, may form but can be removed to yield pure 2-amino-5-bromopyridine.[3]
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Sandmeyer Reaction: The purified 2-amino-5-bromopyridine is converted to its diazonium salt.[3] This is achieved by reacting it with a nitrite source (e.g., NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (0-5 °C).[4]
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Bromination: The diazonium salt is then treated with a bromine source, often in the presence of a copper catalyst (like CuBr), though modified conditions using liquid bromine have also been reported, to yield 2,5-dibromopyridine.[3]
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Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., diethyl ether).[4] The organic layer is dried, and the solvent is evaporated. The crude product can be further purified by recrystallization or filtration.[4]
Synthetic workflow for the precursor 2,5-Dibromopyridine.
Step 2: Borylation of 2,5-Dibromopyridine
The conversion of 2,5-dibromopyridine to the corresponding boronic acid is typically achieved through a halogen-metal exchange followed by quenching with a boron-containing electrophile.
General Protocol for Borylation:
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Halogen-Metal Exchange: 2,5-dibromopyridine is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise. The lithium atom selectively replaces one of the bromine atoms (often the one at the 3-position due to electronic effects and directing groups).
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Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture at low temperature.
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Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester intermediate, yielding the final 2,5-Dibromopyridine-3-boronic acid.
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Purification: The product is isolated through extraction and purified, often by recrystallization or column chromatography.
Key Applications in Research and Drug Development
The primary utility of 2,5-Dibromopyridine-3-boronic acid lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki reaction forms a carbon-carbon bond between an organoboron compound (like our title compound) and an organohalide.[5] The presence of two bromine atoms and a boronic acid on the same molecule allows for sequential, regioselective couplings, enabling the synthesis of complex, multi-substituted pyridine derivatives.
This reaction is fundamental in synthesizing polyolefins, styrenes, and substituted biphenyls.[5] In the pharmaceutical industry, it is a cornerstone for creating novel molecular entities.
General mechanism of the Suzuki-Miyaura coupling reaction.
Applications in Medicinal Chemistry and Materials Science
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Anticancer Agents: This boronic acid is a precursor for synthesizing pyridine-bridged analogues of Combretastatin-A4.[6] Combretastatin-A4 is a potent natural product that inhibits tubulin polymerization, leading to vascular disruption in tumors.[6] By using 2,5-dibromopyridine derivatives, researchers can create novel structures with potential antiproliferative activities.[6]
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OLED/PLED Materials: The compound is listed as belonging to the product family of OLED and PLED materials, indicating its use in the synthesis of organic semiconductors for electronic displays and lighting.[2]
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General Drug Discovery: Boronic acids are recognized as important pharmacophores in drug design.[7] They can act as bioisosteres of carboxylic acids and are key components in approved drugs like the proteasome inhibitor Bortezomib (Velcade®), used to treat multiple myeloma.[8][9] The ability to use 2,5-Dibromopyridine-3-boronic acid in Suzuki couplings allows for the incorporation of the pyridine scaffold, a common motif in pharmaceuticals, into boronic acid-containing drug candidates.
Biological Activity and Mechanism of Action
While 2,5-Dibromopyridine-3-boronic acid itself is a synthetic intermediate, its derivatives have shown significant biological activity. As mentioned, analogues of Combretastatin-A4 synthesized using a dibromopyridine core exhibit cytotoxic effects against human cancer cell lines.[6]
Mechanism of Action: Tubulin Inhibition
The anticancer activity of these derivatives stems from their ability to bind to the colchicine-binding site on β-tubulin.[6] This binding event disrupts the assembly of microtubules, which are essential components of the cytoskeleton. The inhibition of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Mechanism of tubulin polymerization inhibition.
Safety and Handling
| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements (Anticipated) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[10] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] P270: Do not eat, drink or smoke when using this product.[12] P280: Wear protective gloves/protective clothing/eye protection.[11] |
| Skin Irritation | Causes skin irritation.[11] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11] |
| Eye Irritation | Causes serious eye irritation.[11] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
| Respiratory Irritation | May cause respiratory irritation.[11] | P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[11] |
First Aid Measures (General Guidance):
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
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Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
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Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]
Conclusion
2,5-Dibromopyridine-3-boronic acid is a high-value chemical intermediate with significant applications in medicinal chemistry and materials science. Its utility in selective Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the synthesis of complex, biologically active molecules and functional organic materials. While it requires careful handling due to its potential hazards, its versatility as a synthetic building block makes it an indispensable reagent for researchers and drug development professionals.
References
- 1. 2,5-Dibromopyridine-3-boronic acid | C5H4BBr2NO2 | CID 18525925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. heteroletters.org [heteroletters.org]
- 4. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
